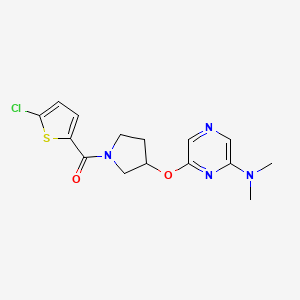![molecular formula C17H19N3O4 B2367903 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide CAS No. 1775448-11-7](/img/structure/B2367903.png)
2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a complex organic compound with potential applications in various scientific fields, including medicinal chemistry and material sciences. Its unique molecular structure combines elements of furan and pyrimidine, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate starting materials under controlled conditions.
A typical synthetic route may include the condensation of a substituted phenyl acetic acid derivative with an appropriate amine to form an intermediate, followed by cyclization and subsequent functional group modifications. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to drive the reactions to completion.
Industrial Production Methods
While detailed industrial production methods may vary, large-scale synthesis often employs optimized processes to ensure high yield and purity. This may include continuous flow reactors for better control of reaction parameters, the use of green chemistry principles to minimize waste, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride, leading to changes in the oxidation state of specific atoms within the molecule.
Substitution: : Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce new substituents on the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents. Reaction conditions often require precise temperature control, inert atmosphere to prevent unwanted side reactions, and appropriate catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions can vary based on the specific reaction conditions and reagents used. Typical products might include various substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide has been explored in a variety of scientific research contexts:
Chemistry: : As a precursor for the synthesis of more complex organic molecules, it offers opportunities for creating novel compounds with unique properties.
Medicine: : Investigated for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Mechanism of Action
The mechanism by which 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide exerts its effects is complex and involves multiple molecular targets. The compound may interact with specific proteins or enzymes, altering their activity and thus influencing various biochemical pathways. Understanding these interactions often requires detailed studies using techniques such as X-ray crystallography or molecular modeling.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide stands out due to its unique combination of functional groups and molecular architecture. Similar compounds might include other furo[3,4-d]pyrimidine derivatives or phenyl-substituted acetamides, each with their distinct properties and potential applications. The unique reactivity and potential biological activity of this compound highlight its significance in scientific research.
Properties
IUPAC Name |
2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-8-18-13(21)9-20-12-10-24-16(22)14(12)15(19-17(20)23)11-6-4-3-5-7-11/h3-7,15H,2,8-10H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHSPXJHMQTAPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
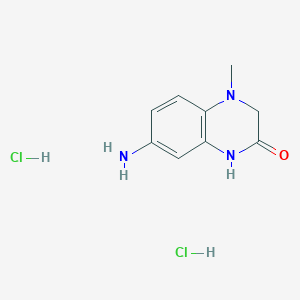
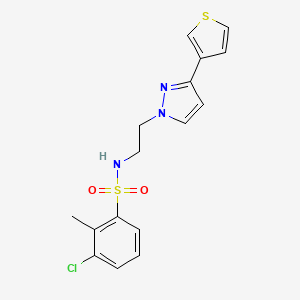
![N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2367825.png)

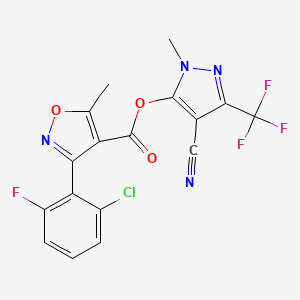
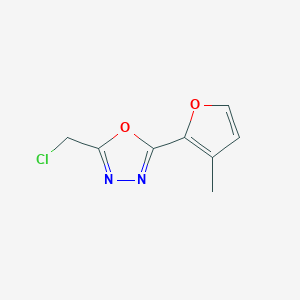
![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)
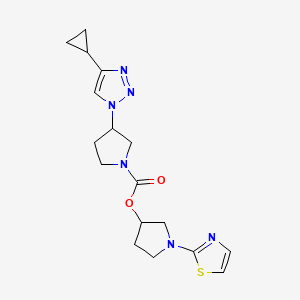

![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)

